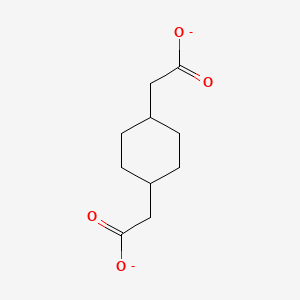
1,4-Cyclohexane diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Cyclohexane diacetate, also known as trans-1,4-cyclohexanedimethanol diacetate, is an organic compound with the molecular formula C12H20O4. It is a derivative of cyclohexane, where two hydroxyl groups are replaced by acetate groups. This compound is known for its applications in various fields, including organic synthesis and industrial processes .
Méthodes De Préparation
1,4-Cyclohexane diacetate can be synthesized through several methods. One common synthetic route involves the esterification of trans-1,4-cyclohexanedimethanol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial production methods often involve the hydrogenation of bis(2-hydroxyethylene terephthalate) (BHET) obtained from waste poly(ethylene terephthalate) (PET). This method is advantageous as it utilizes waste materials, making the process more sustainable .
Analyse Des Réactions Chimiques
1,4-Cyclohexane diacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclohexane-1,4-dione using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield cyclohexane-1,4-diol using reducing agents like lithium aluminum hydride.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions include cyclohexane-1,4-dione, cyclohexane-1,4-diol, and various substituted cyclohexane derivatives.
Applications De Recherche Scientifique
1,4-Cyclohexane diacetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including polymers and pharmaceuticals.
Biology: In biological research, it serves as a building block for the synthesis of bioactive molecules.
Medicine: It is utilized in the development of drug delivery systems and as a precursor for the synthesis of medicinal compounds.
Industry: The compound is employed in the production of adhesives, coatings, and plasticizers.
Mécanisme D'action
The mechanism of action of 1,4-cyclohexane diacetate involves its ability to undergo esterification and hydrolysis reactions. The acetate groups can be hydrolyzed to form the corresponding alcohols, which can then participate in various biochemical pathways. The molecular targets and pathways involved depend on the specific application and the functional groups present in the compound .
Comparaison Avec Des Composés Similaires
1,4-Cyclohexane diacetate can be compared with other similar compounds such as:
1,4-Cyclohexanedimethanol: This compound has hydroxyl groups instead of acetate groups, making it more reactive in esterification reactions.
1,4-Cyclohexanedione: This compound is an oxidized form of this compound and is used in different chemical reactions.
1,4-Dimethylcyclohexane: This compound has methyl groups instead of acetate groups, resulting in different chemical properties and reactivity.
This compound is unique due to its acetate groups, which provide specific reactivity and applications in various fields.
Propriétés
Formule moléculaire |
C10H14O4-2 |
|---|---|
Poids moléculaire |
198.22 g/mol |
Nom IUPAC |
2-[4-(carboxylatomethyl)cyclohexyl]acetate |
InChI |
InChI=1S/C10H16O4/c11-9(12)5-7-1-2-8(4-3-7)6-10(13)14/h7-8H,1-6H2,(H,11,12)(H,13,14)/p-2 |
Clé InChI |
WAXJSQREIWGYCB-UHFFFAOYSA-L |
SMILES canonique |
C1CC(CCC1CC(=O)[O-])CC(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,6,17,20,23-pentaoxapentacyclo[22.8.0.07,16.09,14.026,31]dotriacontane](/img/structure/B13822537.png)
![5-Azatricyclo[5.1.0.0~2,4~]octa-1,4,6-triene](/img/structure/B13822558.png)

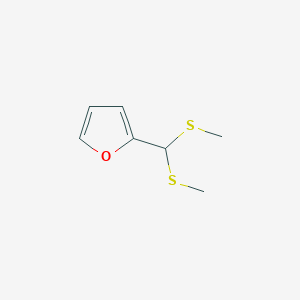
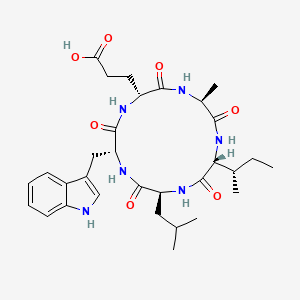
![(5E)-1-(2,3-dichlorophenyl)-5-[(2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B13822571.png)
![3-chloro-N-(4-chlorophenyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B13822577.png)
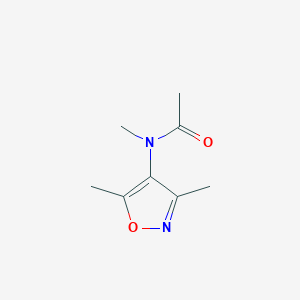
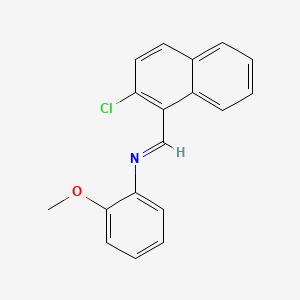
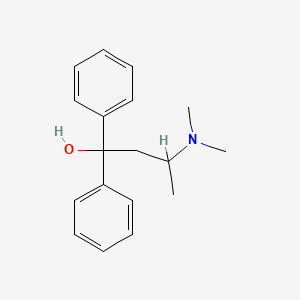
![(2S,3R)-3-ethyl-2-[(E,2R,3S,4R,5S)-2-hydroxy-4-methoxy-3,5-dimethylnon-7-enyl]-2,3-dihydropyran-6-one](/img/structure/B13822609.png)
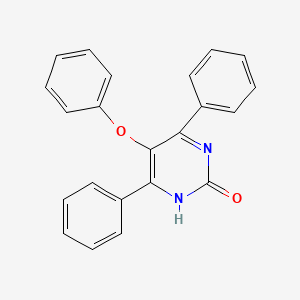
![4-[Benzyl(phenylsulfonyl)amino]benzoic acid](/img/structure/B13822620.png)
![4-{5-[(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)sulfanyl]-1H-tetrazol-1-yl}benzoic acid](/img/structure/B13822623.png)
